Butane-2,3-diimine, N,N'-diisopropyl-
Description
Contextualization within Alpha-Diimine Chemistry
Alpha-diimines, also known as 1,4-diaza-1,3-butadienes, are a class of organic compounds characterized by the presence of two imine groups attached to adjacent carbon atoms. This structural motif is central to their versatile chemical behavior.
Diimines are highly significant as bidentate ligands in coordination chemistry, meaning they can bind to a central metal atom through their two nitrogen atoms, forming a stable five-membered chelate ring. A key feature of α-diimine ligands is their redox-active nature; they can accept and donate electrons during a chemical reaction, which allows for more complex and useful redox processes in the resulting metal complexes. researchgate.net This redox flexibility is crucial for their role in catalysis. oup.com Furthermore, α-diimines serve as precursors for the synthesis of other valuable chemical entities, such as chiral 1,2-diamines and N-heterocyclic carbene (NHC) ligands. researchgate.net
The coordination of α-diimine ligands to transition metals has led to the development of a vast array of catalysts for various organic transformations. oup.com One of the most prominent applications is in the field of olefin polymerization, particularly with late transition metals like nickel and palladium. rsc.orgrsc.orgmdpi.com These catalysts can produce polymers with specific and desirable properties, such as branched polyethylenes. rsc.orgmdpi.com The structure of the α-diimine ligand, including the substituents on the nitrogen atoms and the backbone, plays a critical role in determining the catalyst's stability, activity, and the properties of the resulting polymer. rsc.orgnih.gov Research has also expanded to include early transition metal complexes with α-diimine ligands, which are being explored for their potential in various catalytic reactions. oup.com
Nomenclature and Structural Variants
The precise naming and understanding of structural analogues are fundamental in chemistry for clear communication and for comparing the properties and reactivity of related compounds.
The systematic name for N,N'-diisopropyl-2,3-butanediimine according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-N,3-N-di(propan-2-yl)butane-2,3-diimine. nih.gov It is also known by several synonyms and has been assigned the CAS Registry Number 58279-48-4. nih.gov
Table 1: Nomenclature and Identifiers for N,N'-Diisopropyl-2,3-butanediimine
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | 2-N,3-N-di(propan-2-yl)butane-2,3-diimine nih.gov |
| Synonym | N,N'-(Butane-2,3-diylidene)bis(propan-2-amine) nih.gov |
| CAS Number | 58279-48-4 nih.gov |
| Molecular Formula | C10H20N2 nih.gov |
The properties of butane-2,3-diimine ligands can be significantly altered by changing the substituents on the nitrogen atoms. While N,N'-diisopropyl-2,3-butanediimine features alkyl (isopropyl) groups, a major class of related derivatives involves the substitution of these with aryl groups.
Aryl-substituted analogues, such as those with phenyl or more sterically demanding 2,6-disubstituted phenyl groups (e.g., 2,3-Bis(2,6-diisopropylphenylimino)butane), exhibit different electronic and steric profiles. nih.govsigmaaldrich.com The key differences include:
Steric Hindrance: Aryl groups, especially those with bulky ortho substituents like diisopropylphenyl, create a much more crowded environment around the metal center compared to the isopropyl groups of N,N'-diisopropyl-2,3-butanediimine. This increased steric bulk can enhance the thermal stability of the catalyst and influence the microstructure of the polymers formed in polymerization reactions. nih.gov
Electronic Effects: The electronic properties of the aryl ring can be tuned, for instance, by adding electron-donating or electron-withdrawing groups. These modifications can influence the electron density at the metal center, thereby affecting the catalytic activity and the interaction with substrates. nih.gov
Conformation: The nature of the N-substituents (alkyl vs. aryl) can affect the preferred conformation of the ligand when coordinated to a metal center. oup.com
These structural variations allow for the fine-tuning of the ligand framework to achieve desired catalytic performance, underscoring the modularity and importance of the butane-2,3-diimine scaffold in modern chemistry. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| N,N'-Diisopropyl-2,3-butanediimine |
| 2,3-Bis(2,6-diisopropylphenylimino)butane |
| N,N'-diisopropyl carbodiimide |
| N,N'-diisopropyl ethylenediamine |
| N,N'-diisopropylthiourea |
| N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenyl propanamide |
| N,N-Diisopropyl-2,3-dimethylbenzamide |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58279-48-4 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-N,3-N-di(propan-2-yl)butane-2,3-diimine |
InChI |
InChI=1S/C10H20N2/c1-7(2)11-9(5)10(6)12-8(3)4/h7-8H,1-6H3 |
InChI Key |
QBMVJNBPZWJHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C)C(=NC(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diisopropyl 2,3 Butanediimine and Its Derivatives
Condensation Reactions for Diimine Formation
The most common and direct route to α-diimines is the acid-catalyzed condensation reaction. This method involves the reaction of an α-dione with primary amines, leading to the formation of a C=N double bond, characteristic of imines.
The synthesis of N,N'-diisopropyl-2,3-butanediimine and its derivatives is readily achieved by reacting butane-2,3-dione with two equivalents of a suitable primary amine. masterorganicchemistry.com The general reaction involves the nucleophilic attack of the amine on the carbonyl carbons of the dione (B5365651), followed by the elimination of two water molecules to form the diimine. This type of reaction is known as a condensation reaction. masterorganicchemistry.com
While the specific synthesis of N,N'-diisopropyl-2,3-butanediimine from isopropylamine (B41738) is a classic example, structurally analogous and widely studied α-diimines are often prepared using substituted anilines. For instance, the reaction of butane-2,3-dione with anilines like 4-fluoro-2-(1-phenylethyl)aniline or 4,6-dibromo-2,3-dimethylaniline (B1585742) yields the corresponding N,N'-diaryl-2,3-butanediimine ligands. researchgate.netresearchgate.net These reactions are typically performed by refluxing the reactants in a suitable solvent, such as ethanol (B145695). researchgate.net The synthesis of related β-diimines also follows a similar pathway, where 2,4-pentanedione is condensed with various anilines. acs.org
A representative reaction is the synthesis of N,N'-[(2E,3E)-butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline], which was achieved with an 82% yield by reacting butane-2,3-dione with 4-fluoro-2-(1-phenylethyl)aniline. researchgate.net Similarly, reacting butane-2,3-dione with 4,6-dibromo-2,3-dimethylaniline also produced the target diimine ligand in 82% yield. researchgate.net These examples highlight the effectiveness of this condensation method for a range of primary amines.
Table 1: Examples of Diimine Synthesis via Condensation
| α-Dione | Primary Amine | Product | Yield | Reference |
| Butane-2,3-dione | 4,6-dibromo-2,3-dimethylaniline | C20H20Br4N2 | 82% | researchgate.net |
| Butane-2,3-dione | 4-fluoro-2-(1-phenylethyl)aniline | C32H30F2N2 | 82% | researchgate.net |
Acid catalysis is crucial for accelerating the rate of imine formation. masterorganicchemistry.com The catalyst functions by protonating the carbonyl oxygen of the butane-2,3-dione, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. The acid also facilitates the elimination of water by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a better leaving group (H₂O). youtube.com
While strong acids can be used, weak acids are often preferred for imine condensation. youtube.com Strong acids can fully protonate the basic amine reactant, rendering it non-nucleophilic and thus shutting down the reaction. youtube.com Formic acid (HCOOH) has been demonstrated to be a mild, low-cost, and highly efficient catalyst for these condensation reactions. researchgate.netresearchgate.netresearchgate.net In several reported syntheses of N,N'-diaryl-2,3-butanediimines, a small amount of formic acid was added to the reaction mixture in ethanol, which was then refluxed for an extended period to achieve high yields. researchgate.netresearchgate.net The use of formic acid is part of a kinetic system where complex acid-base equilibria exist between the catalyst and the basic imine/amine components. acs.org
Optimizing reaction parameters such as solvent, temperature, reaction time, and catalyst concentration is vital for maximizing the yield and purity of the desired diimine product. sigmaaldrich.com The choice of solvent can significantly influence the reaction rate and yield. For instance, in the synthesis of related imines, solvents like tetrahydrofuran (B95107) (THF) have been shown to provide better yields compared to dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). researchgate.net The removal of water, a byproduct of the condensation, can also drive the equilibrium towards the product side, thereby increasing the yield. masterorganicchemistry.com
Reaction temperature and time are also critical. Many diimine syntheses involve refluxing the reaction mixture for several hours to ensure the reaction goes to completion. researchgate.netresearchgate.net The amount of catalyst must also be optimized; for example, in the synthesis of β-enaminones, 1.0 mol% of formic acid was found to be the optimal concentration. researchgate.net A systematic approach, such as varying one parameter at a time or using a "design of experiments" methodology, can efficiently determine the ideal conditions for a specific diimine synthesis. sigmaaldrich.com
Table 2: Optimization of Imine Synthesis Conditions
| Entry | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | THF | 10 | High | researchgate.net |
| 2 | DMF | 10 | Moderate | researchgate.net |
| 3 | CH₃CN | 10 | Moderate | researchgate.net |
| 4 | THF | 5 | Lower than 10 mol% | researchgate.net |
| 5 | THF | 20 | No significant improvement | researchgate.net |
Advanced Synthetic Approaches and Scalability
Beyond traditional condensation reactions, researchers are exploring advanced and more sustainable methods for synthesizing diimines and their precursors, focusing on efficiency, reduced environmental impact, and scalability.
Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., ball milling or grinding) in the absence or near absence of solvents, is emerging as a powerful green chemistry tool. nih.govresearchgate.net This solvent-free approach reduces waste and can lead to the formation of products that are difficult to obtain through conventional solution-based methods. nih.gov Mechanochemical synthesis is energy- and time-efficient, often proceeding rapidly at room temperature. nih.gov
This technique can be applied to the synthesis of precursors or the diimine ligands themselves. Ball milling, for example, uses the kinetic energy from grinding media to initiate reactions between solid reactants. nih.gov This method has been successfully used to synthesize a variety of organic molecules and coordination complexes, and its principles are applicable to the condensation reaction required for diimine formation. researchgate.net The use of twin-screw extrusion represents a scalable, continuous flow version of mechanochemistry, uniting it with flow chemistry principles to produce molecules efficiently without solvents. youtube.com
When the primary amine or the dione backbone contains stereocenters, the synthesis of the diimine can result in a mixture of stereoisomers. nih.gov Controlling the stereochemical outcome is critical, especially when the resulting chiral diimine ligand is used in asymmetric catalysis. youtube.com
Two primary strategies for controlling stereochemistry are substrate control and auxiliary control. youtube.com
Auxiliary Control: This strategy involves temporarily attaching a chiral auxiliary to the starting material. This auxiliary group directs the stereochemical course of the reaction and is subsequently removed to yield the desired enantiomerically pure or enriched product. youtube.com
Coordination Chemistry of N,n Diisopropyl 2,3 Butanediimine Ligands
Formation of Transition Metal Complexes
The formation of complexes with transition metals is a cornerstone of the chemistry of N,N'-diisopropyl-2,3-butanediimine. Its specific molecular structure allows for predictable and stable coordination with a variety of metal centers.
Bidentate Ligand Properties and Chelating Behavior
N,N'-diisopropyl-2,3-butanediimine functions as a classic bidentate ligand, meaning it binds to a central metal atom at two points. This is facilitated by the lone pair of electrons on each of the two nitrogen atoms in the imine groups. chemrxiv.org When it coordinates to a metal ion, it forms a stable five-membered ring structure known as a chelate ring. This chelation significantly enhances the stability of the resulting complex compared to coordination with two separate (monodentate) ligands, an effect known as the chelate effect. The fundamental backbone, derived from 2,3-butanedione, and the nitrogen atoms of the imine groups create the ideal spacing for forming this stable five-membered ring with the metal center.
Synthesis and Characterization of Metal Complexes (e.g., Nickel, Palladium, Ruthenium)
The synthesis of transition metal complexes with ligands analogous to N,N'-diisopropyl-2,3-butanediimine typically involves the direct reaction of a metal salt with the ligand in a suitable solvent.
Nickel Complexes: The synthesis of nickel(II) complexes often involves reacting a nickel salt, such as nickel(II) chloride or nickel(II) perchlorate, with the diimine ligand in a solvent like ethanol (B145695) or methanol. sciepub.comrsc.org For instance, a general method involves the slow addition of a solution of the diimine ligand to a stoichiometric amount of a hydrated nickel(II) salt at room temperature or under reflux, leading to the precipitation of the complex. sciepub.com Characterization of these complexes is achieved through various techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the imine nitrogen to the metal, typically observed as a shift in the C=N stretching frequency. Electronic spectra (UV-Vis) provide information about the geometry of the complex, with specific absorption bands indicating square-planar or octahedral environments. researchgate.netnih.gov Magnetic susceptibility measurements can confirm the paramagnetic or diamagnetic nature of the complex, which further elucidates its electronic structure and geometry. nih.gov For definitive structural analysis, single-crystal X-ray diffraction is the gold standard. sciepub.comnih.govnih.gov
Palladium Complexes: Palladium(II) complexes with similar diimine ligands are commonly synthesized by reacting a palladium precursor, such as PdCl₂(PPh₃)₂ or sodium tetrachloropalladate(II), with the ligand. nih.govresearchgate.netnih.gov These reactions can yield neutral complexes of the type [Pd(diimine)Cl₂]. researchgate.net Characterization relies on elemental analysis, IR spectroscopy, and particularly ¹H and ¹³C NMR spectroscopy to elucidate the structure in solution. researchgate.net X-ray crystallography provides solid-state structural confirmation, often revealing a square-planar geometry typical for palladium(II) complexes. researchgate.netnih.gov
Ruthenium Complexes: Ruthenium(II) complexes are of significant interest due to their potential applications in catalysis and medicine. nih.govnih.gov Their synthesis often starts from a ruthenium precursor like cis-[Ru(bpy)₂Cl₂]·2H₂O or [RuCl₂(DMSO)₄]. nih.govpensoft.net The diimine ligand is then introduced by refluxing it with the precursor in a solvent mixture, such as ethanol/water, often overnight. nih.gov Following the reaction, the product is typically precipitated by adding a salt with a non-coordinating anion, like ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆). nih.gov Characterization is comprehensive, involving NMR spectroscopy, mass spectrometry (ESI-MS), and electrochemical methods like cyclic voltammetry to study the redox properties of the complex. nih.govnih.gov The final structure and coordination are confirmed by single-crystal X-ray diffraction. nih.govnih.govnih.gov
Influence of Ligand Architecture on Coordination Geometry (e.g., Distorted Tetrahedral, Square Planar)
The geometry of the resulting metal complex is heavily influenced by the architecture of the N,N'-diisopropyl-2,3-butanediimine ligand, specifically the steric bulk of the N-isopropyl substituents. While four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, the significant steric hindrance from the isopropyl groups plays a decisive role.
For d⁸ metal ions like Nickel(II) and Palladium(II), there is a strong electronic preference for a square planar geometry. However, the steric clash between bulky N-alkyl groups can force the complex to distort towards a tetrahedral geometry to relieve this strain. For example, nickel(II) complexes with related tetradentate Schiff base ligands have been observed to adopt a tetrahedrally distorted square-planar geometry. researchgate.net Similarly, a palladium(II) complex with a chiral butylene-2,3-diimine ligand was found to have a square planar geometry. researchgate.net In some cases, nickel(II) can achieve an octahedral geometry by coordinating two additional solvent or water molecules in the axial positions, as seen in trans-diaquabis(1-phenylpropane-1,2-diamine-κ²N,N′)nickel(II) dichloride. nih.gov The balance between the electronic preference of the metal ion and the steric demands of the bulky isopropyl groups ultimately dictates the final coordination geometry.
Table 1: Representative Coordination Geometries for Metal Complexes with Related Diimine/Diamine Ligands This table is generated based on data from analogous compounds to illustrate expected geometries.
| Metal Ion | Ligand Type | Observed Geometry | Reference(s) |
| Nickel(II) | N₄ Tetradentate Schiff Base | Tetrahedrally Distorted Square-Planar | researchgate.net |
| Nickel(II) | Vicinal Diamine | Distorted trans-Octahedral | nih.gov |
| Nickel(II) | Mixed Ligand Diimine | Square Planar / Octahedral | researchgate.net |
| Palladium(II) | Chiral Diimine | Square Planar | researchgate.net |
| Ruthenium(II) | Polypyridyl Diimine | Distorted Octahedral | nih.govnih.gov |
Electronic and Steric Modulations within Metal Complexes
The isopropyl groups on the nitrogen atoms do more than just influence the initial coordination; they actively modulate the electronic and steric environment of the metal center within the complex.
Analysis of Ligand Bite Angles and Conformation
The bite angle, defined as the N-M-N angle within the chelate ring, is a critical parameter determined by the ligand's structure. researchgate.net For ligands like N,N'-diisopropyl-2,3-butanediimine that form a five-membered chelate ring, the geometry is constrained. In an ideal, strain-free square-planar or octahedral complex, the preferred angle between adjacent coordination sites is 90°. A five-membered chelate ring naturally accommodates this, resulting in bite angles that are typically close to 90°. researchgate.net
However, the conformation of the chelate ring and the steric repulsion between the bulky isopropyl groups can cause deviations from this ideal angle. The five-membered ring is not perfectly planar and adopts an envelope or twisted conformation to minimize steric strain. This slight puckering, combined with the steric pressure exerted by the isopropyl groups, can lead to a compressed or expanded bite angle. These subtle changes in the bite angle can have significant consequences for the reactivity and stability of the complex. nih.govnih.gov
Steric Hindrance Exerted by Isopropyl and other Substituents on Metal Centers
The most prominent feature of the N,N'-diisopropyl-2,3-butanediimine ligand is the steric hindrance created by the bulky isopropyl groups attached to the coordinating nitrogen atoms. This steric bulk has several profound effects on the metal complex.
Firstly, the isopropyl groups create a crowded environment around the metal center, which can limit the coordination number. researchgate.net It may prevent the approach of other ligands or favor lower coordination numbers to minimize steric repulsion. Secondly, this steric crowding provides a kinetic stability to the complex, shielding the metal center from attack by incoming reagents. sciepub.com This is exemplified by related complexes with extremely bulky N-aryl substituents, such as N,N′-bis(2,6-diisopropylphenyl) groups, which confer exceptional thermal and aerobic stability to the resulting complexes due to the steric protection they provide. nih.govpensoft.net The rotation of the C-N bond can be restricted due to steric repulsion, leading to a more rigid and defined coordination geometry. researchgate.net This steric control is a powerful tool in catalyst design, where modulating the space available around a metal's active site can direct the selectivity of a chemical reaction.
Ligand Redox Behavior and its Implications for Metal Oxidation States
The coordination chemistry of N,N'-diisopropyl-2,3-butanediimine is profoundly influenced by its nature as a redox-non-innocent ligand. This means that the ligand can actively participate in redox processes, existing in multiple, stable oxidation states. wikipedia.orgmdpi.com This behavior is a hallmark of α-diimine ligands in general and has significant consequences for the electronic structure and reactivity of their metal complexes. nih.govrsc.org The ligand can exist in three principal forms: the neutral diimine, a one-electron reduced radical anion, and a two-electron reduced dianion. This versatility allows the ligand to act as an electron reservoir, modulating the electron density at the metal center without a formal change in the metal's oxidation state.
The different redox states of the N,N'-diisopropyl-2,3-butanediimine ligand can be accessed through chemical or electrochemical reduction. The neutral form possesses a conjugated di-imine backbone. Upon one-electron reduction, it forms a radical anion where the unpaired electron is delocalized over the N-C-C-N framework. A second reduction step leads to the formation of a dianionic enediamide ligand. Each of these forms can coordinate to a metal center, leading to ambiguity in the assignment of the formal oxidation state of the metal. For instance, a complex could be described as a metal(II) center bound to a neutral ligand, or a metal(III) center coordinated to a radical anionic ligand. The actual electronic distribution is often a hybrid of these idealized states.
The redox potential of the ligand, and consequently its accessibility in different oxidation states, is influenced by the substituents on the nitrogen atoms. While specific electrochemical data for N,N'-diisopropyl-2,3-butanediimine complexes is not extensively documented in the reviewed literature, studies on structurally analogous N-alkyl and N-aryl substituted α-diimine complexes provide valuable insights. The electron-donating nature of the isopropyl groups in N,N'-diisopropyl-2,3-butanediimine is expected to make the ligand more easily oxidized and harder to reduce compared to its N-aryl counterparts.
Electrochemical studies, such as cyclic voltammetry, are instrumental in probing the redox behavior of these complexes. analis.com.myresearchgate.net In a typical cyclic voltammogram of a complex with a redox-active α-diimine ligand, one or more reversible or quasi-reversible redox events corresponding to the ligand-centered reductions can be observed. The potentials at which these events occur provide quantitative information about the stability of the different ligand oxidation states.
The implications of this ligand-centered redox activity on the formal oxidation state of the coordinated metal are profound. A metal complex can undergo a redox reaction where the electron is added to or removed from the ligand rather than the metal. This is particularly common for metal ions that are difficult to oxidize or reduce, such as Zn(II). In such cases, the redox chemistry of the complex is dominated by the ligand.
For transition metals with accessible redox states, the situation is more complex, as both metal-centered and ligand-centered redox events can occur. The relative energies of the metal and ligand orbitals will determine the site of the redox process. In some instances, the initial redox event may be ligand-based, followed by an intramolecular electron transfer to the metal center, or vice versa. This intricate interplay between metal and ligand redox activity is a key feature of the coordination chemistry of N,N'-diisopropyl-2,3-butanediimine and related α-diimine ligands, enabling their participation in a wide range of catalytic and stoichiometric transformations.
Research Findings on Analogous α-Diimine Ligand Complexes
To illustrate the redox behavior of α-diimine ligands, data from studies on structurally related complexes are presented below. These findings for zinc and titanium complexes with N-substituted α-diimine ligands highlight the characteristic ligand-based redox processes.
A study on heteroligand Zn(II) complexes with redox-active Schiff bases and neutral α-diimine ligands demonstrated that the α-diimine ligands are electrochemically active in the cathodic potential range, indicating ligand-based reduction. The electrochemical gap, which is the difference between the first oxidation and first reduction potentials, provides an indication of the energy difference between the HOMO and LUMO of the complex.
Table 1: Electrochemical Data for an Analogous Heteroligand Zn(II) Complex with an α-Diimine Ligand.
| Complex | First Oxidation Potential (Epa, V) | First Reduction Potential (Epc, V) | Electrochemical Gap (ΔEel, eV) |
|---|---|---|---|
| [(L)Zn(bipy)] (analogue) | +0.65 | -1.57 | 2.22 |
Data from a study on a heteroligand Zn(II) complex containing 2,2'-bipyridine (B1663995) (bipy), a well-known α-diimine ligand, and a redox-active Schiff base (L). The reduction potential is attributed to the bipy ligand. Potentials are versus the ferrocene/ferrocenium couple.
In another example, titanium complexes with the N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-butadiene ligand, an N-aryl substituted α-diimine, have been synthesized and structurally characterized. rsc.org While detailed electrochemical data was not the focus of this particular study, the isolation of complexes where the ligand is formally a dianion illustrates the accessibility of reduced ligand states. rsc.org The reaction of TiCl4 with the dilithium (B8592608) salt of the diimine ligand yields a Ti(IV) complex with a dianionic enediamide ligand, showcasing a formal two-electron reduction of the ligand. rsc.org
Table 2: Oxidation States in a Titanium α-Diimine Complex.
| Complex | Formal Metal Oxidation State | Formal Ligand Oxidation State |
|---|---|---|
| [Ti{((Dipp)2DAD)}2] | +4 | -2 (enediamide) |
Formal oxidation states in a homoleptic titanium complex with N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene ((Dipp)2DAD). This demonstrates the ability of the α-diimine ligand to exist in a dianionic state upon coordination.
These examples, while not specific to N,N'-diisopropyl-2,3-butanediimine, underscore the fundamental principles of its redox chemistry. The non-innocent character of the α-diimine backbone allows for a rich and complex interplay between the ligand and the metal center, which is a defining feature of this class of compounds.
Catalytic Applications of N,n Diisopropyl 2,3 Butanediimine Complexes
Olefin Polymerization Catalysis
Late-transition metal complexes, particularly those of nickel and palladium, featuring α-diimine ligands like N,N'-Diisopropyl-2,3-butanediimine, are renowned for their ability to catalyze the polymerization of ethylene (B1197577) and α-olefins. These catalysts offer unique advantages, including the ability to produce polymers with diverse and controllable architectures, ranging from linear to highly branched. nih.gov
Nickel(II) complexes bearing α-diimine ligands are highly effective catalysts for the polymerization of ethylene and other olefins. nih.gov Upon activation, these complexes catalyze the insertion of olefin monomers into the growing polymer chain. acs.org A key feature of these catalysts is their ability to facilitate a "chain-walking" mechanism. This process involves the migration of the metal center along the polymer backbone through a series of β-hydride elimination and re-insertion steps. nih.gov This chain-walking allows for the polymerization of α-olefins and the creation of branched polymers from ethylene alone. The degree of branching can be controlled by adjusting reaction parameters such as temperature and monomer pressure. nih.gov For instance, increases in temperature tend to result in more extensive branching. nih.govresearchgate.net
The structure of the α-diimine ligand has a decisive impact on the catalytic activity and the properties of the resulting polyethylene (B3416737). researchgate.net A critical factor is the nature of the substituents on the N-aryl groups of the ligand.
Steric Bulk: Increasing the size and number of ortho substituents on the aryl rings of the ligand generally leads to an increase in polymer molecular weight, catalyst turnover frequencies, and the degree of branching. nih.gov This is because bulky substituents can slow down the rate of chain transfer relative to chain propagation.
Temperature and Pressure: The characteristics of the polymer are also strongly influenced by the polymerization conditions. Higher temperatures can lead to more branching but may also cause a moderate reduction in molecular weight and lower catalyst productivity due to deactivation above certain temperatures (e.g., 60 °C). nih.govresearchgate.net Conversely, increasing ethylene pressure tends to decrease the amount of branching in the polymer. nih.gov
| Parameter Varied | Effect on Molecular Weight (Mn) | Effect on Branching Density | Source |
|---|---|---|---|
| Increased Steric Bulk of Ligand Ortho-Substituents | Increase | Increase | nih.gov |
| Increased Polymerization Temperature | Moderate Decrease | Increase | nih.govresearchgate.net |
| Increased Ethylene Pressure | Not Markedly Affected | Rapid Decrease | nih.gov |
The α-diimine nickel(II) precatalysts are typically activated to form the active catalytic species. This is achieved through the use of a cocatalyst. Modified methylaluminoxane (B55162) (MMAO) is a commonly employed activator that forms the active catalysts in situ. nih.govresearchgate.net Other activators, such as borates, can also be used. researchgate.net The choice of cocatalyst can significantly influence the polymerization process. The active species generated is a neutral nickel center, which avoids the ion-pairing issues that can be encountered with other types of homogeneous catalysts. acs.org
Transformations in Organic Synthesis
The catalytic utility of complexes containing α-diimine ligands extends beyond polymerization. Earth-abundant first-row transition metals like iron and cobalt, when coordinated with ligands such as N,N'-Diisopropyl-2,3-butanediimine, are emerging as cost-effective and environmentally benign catalysts for important C-N and C-C bond-forming reactions. Many of these transformations proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rug.nlorganic-chemistry.org In this catalytic cycle, an alcohol is temporarily dehydrogenated to form a reactive carbonyl intermediate, which then participates in the desired bond formation. The hydrogen that was "borrowed" is then used to reduce a subsequent intermediate, regenerating the catalyst and producing water as the only byproduct. rug.nlorganic-chemistry.org
The direct N-alkylation of amines with alcohols is a highly atom-economical method for synthesizing more complex amines, which are valuable in pharmaceuticals and fine chemicals. rug.nl Iron and cobalt complexes have proven to be effective catalysts for this transformation. rug.nlorganic-chemistry.org The process involves the catalyst first oxidizing the alcohol to an aldehyde. rug.nl This aldehyde then undergoes condensation with an amine to form an imine. Finally, the imine is reduced to the target alkylated amine by the catalyst, which had stored the hydrogen from the initial alcohol oxidation. rug.nlorganic-chemistry.org This approach avoids the need for pre-activating the alcohol and generates water as the sole stoichiometric byproduct. rsc.org
The borrowing hydrogen strategy is also applicable to the formation of C-C bonds. Iron and cobalt complexes can catalyze the α-alkylation of ketones using primary alcohols as the alkylating agents. acs.orgnih.govresearchgate.net In a similar mechanistic pathway, the alcohol is first oxidized to an aldehyde. This aldehyde then undergoes a base-mediated aldol (B89426) condensation with the ketone to form an α,β-unsaturated ketone intermediate. This intermediate is then hydrogenated by the catalyst to yield the final α-alkylated ketone. acs.org
Furthermore, this methodology has been extended to the β-alkylation of secondary alcohols with primary alcohols. researchgate.netacs.org This reaction involves a sequence of oxidation, aldol condensation, and subsequent reduction steps, all facilitated by a single catalyst, to create a new C-C bond and a more complex alcohol. researchgate.netacs.org
| Transformation | Reactant 1 | Reactant 2 | Catalyst Type | Key Mechanism | Source |
|---|---|---|---|---|---|
| N-Alkylation of Amines | Amine | Alcohol | Iron or Cobalt Complex | Borrowing Hydrogen | rug.nlorganic-chemistry.org |
| α-Alkylation of Ketones | Ketone | Primary Alcohol | Cobalt Complex | Borrowing Hydrogen | acs.orgnih.gov |
| β-Alkylation of Alcohols | Secondary Alcohol | Primary Alcohol | Iron or Iridium Complex | Borrowing Hydrogen / Hydrogen Transfer | researchgate.netacs.org |
Despite a comprehensive search for scholarly articles and research data, information regarding the specific catalytic applications of complexes derived from Butane-2,3-diimine, N,N'-diisopropyl- is not available in the public domain. The search did not yield any specific examples, detailed research findings, or data tables pertaining to the use of these complexes in the requested areas of catalysis.
Consequently, it is not possible to provide an article on the "" focusing on the specified subsections:
Applications in Oxidation and Hydrosilylation Processes
While the broader field of catalysis extensively utilizes various diimine and diamine ligands, research specifically detailing the synthesis and catalytic activity of complexes with the N,N'-diisopropyl-2,3-butanediimine ligand could not be located. The available literature focuses on other structurally related ligands.
Therefore, in adherence with the strict requirement to focus solely on the chemical compound “Butane-2,3-diimine, N,N'-diisopropyl-”, no content can be generated for the requested article sections.
Spectroscopic and Structural Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the identity and purity of Butane-2,3-diimine, N,N'-diisopropyl- and for analyzing the structure of the polymers and complexes it forms.
Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within the molecule. For Butane-2,3-diimine, N,N'-diisopropyl-, the ¹H NMR spectrum is expected to show characteristic signals for the isopropyl and the butane (B89635) backbone protons.
The methine protons of the isopropyl groups are anticipated to appear as a septet, while the methyl protons of the isopropyl groups would present as a doublet. The chemical shifts of these protons are influenced by the electronic environment and the stereochemistry of the molecule. In metal complexes of this diimine, coordination to a metal center typically induces a downfield shift of the proton signals due to the deshielding effect of the metal ion.
Table 1: Representative ¹H NMR Spectral Data for Diimine Ligands and Related Compounds
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
|---|---|---|
| N,N'-Diisopropylcarbodiimide | CDCl₃ | 3.55 (septet, 2H, CH), 1.25 (d, 12H, CH₃) |
Note: The data presented is based on closely related compounds and serves as an illustrative example.
Carbon-13 (¹³C) NMR spectroscopy is crucial for elucidating the carbon framework of Butane-2,3-diimine, N,N'-diisopropyl-. The spectrum will display distinct signals for the imine carbons, the methine and methyl carbons of the isopropyl groups, and the methyl carbons of the butane backbone. The chemical shift of the imine carbon is particularly diagnostic and appears in the downfield region of the spectrum.
In the context of polymer analysis, ¹³C NMR is a powerful technique to investigate the microstructure of polymers synthesized using α-diimine catalysts. researchgate.net It can provide detailed information about chain branching, tacticity, and the presence of different monomer insertion patterns (e.g., 1,2- vs. 2,1-insertion). researchgate.net For instance, the analysis of polypropylene (B1209903) produced with α-diimine nickel catalysts has revealed complex microstructures with various types of branches and methylene (B1212753) runs, which can be quantified using ¹³C NMR. researchgate.net
Table 2: Illustrative ¹³C NMR Chemical Shifts for Diimine and Related Structures
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| Iminyl Carbon | ||
| N,N'-Diisopropylcarbodiimide | CDCl₃ | ~140 |
| Isopropyl Methine Carbon | ||
| N,N'-Diisopropylcarbodiimide | CDCl₃ | ~48 |
| Isopropyl Methyl Carbon | ||
| N,N'-Diisopropylcarbodiimide | CDCl₃ | ~24 |
| Butane Backbone Methyl Carbon |
Note: This table provides expected chemical shift ranges based on analogous structures.
X-ray Crystallography
X-ray crystallography provides definitive proof of molecular structure by mapping the electron density in a single crystal. This technique is essential for determining the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
For Butane-2,3-diimine, N,N'-diisopropyl-, a single-crystal X-ray diffraction study would reveal the precise geometry of the diimine backbone and the orientation of the N-isopropyl substituents. The crystal packing analysis would offer insights into the intermolecular interactions, such as van der Waals forces, that govern the solid-state structure. For related N,N'-dialkyl-1,3-propanedialdimines, crystal structures have shown that the conformation can vary depending on the steric bulk of the alkyl groups. illinois.eduresearchgate.net
The crystallographic analysis of metal complexes of Butane-2,3-diimine, N,N'-diisopropyl- is critical for understanding the coordination geometry around the metal center. nih.gov Key parameters obtained from such studies include the M-N bond lengths, the N-M-N bite angle, and the planarity of the chelate ring. These structural details are vital for correlating the catalyst's structure with its activity and selectivity in polymerization reactions. For example, in a typical octahedral complex, the diimine ligand would occupy two coordination sites.
Table 3: Representative Crystallographic Data for a Generic Metal-Diimine Complex
| Parameter | Typical Value Range |
|---|---|
| Bond Lengths (Å) | |
| M-N | 2.0 - 2.2 |
| N=C | 1.28 - 1.32 |
| C-C (imine backbone) | 1.45 - 1.50 |
| **Bond Angles (°) ** | |
| N-M-N (bite angle) | 80 - 90 |
| M-N=C | 115 - 125 |
| Dihedral Angles (°) |
Note: The values in this table are generalized for illustrative purposes and can vary significantly depending on the specific metal and ligand.
Other Analytical Techniques for Complex Characterization
In addition to NMR and X-ray crystallography, other analytical techniques are routinely used to characterize metal complexes of Butane-2,3-diimine, N,N'-diisopropyl-.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic C=N stretching frequency of the imine bond, which typically appears in the range of 1620-1680 cm⁻¹. Upon coordination to a metal, this band often shifts to a lower frequency, providing evidence of complex formation.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the ligand and its metal complexes, confirming their composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the elemental formula.
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in a compound, which is compared with the calculated values for the proposed molecular formula to establish purity.
These techniques, when used in concert, provide a comprehensive understanding of the structural and electronic properties of Butane-2,3-diimine, N,N'-diisopropyl- and its derivatives, which is essential for the rational design of new catalysts and materials.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Butane-2,3-diimine, N,N'-diisopropyl-, the IR spectrum is expected to exhibit characteristic absorption bands that confirm its diimine structure.
The most notable feature in the IR spectrum of an α-diimine is the C=N stretching vibration. This bond typically absorbs in the region of 1650-1630 cm⁻¹. The presence of two such groups in conjugation within the butane-2,3-diimine backbone may influence the position and intensity of this peak. Additionally, the spectrum will show absorptions corresponding to the C-H bonds of the alkyl groups (isopropyl and methyl).
Expected Characteristic IR Absorption Bands for Butane-2,3-diimine, N,N'-diisopropyl-
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |
| C=N (Imine) | Stretching | 1650 - 1630 | Confirms the presence of the diimine functionality, a key structural feature. |
| C-H (sp³ Aliphatic) | Stretching | 2975 - 2850 | Indicates the presence of the isopropyl and methyl groups. |
| C-H (Alkyl) | Bending | 1470 - 1365 | Further confirms the aliphatic nature of the compound. |
| C-N | Stretching | 1300 - 1200 | Supports the presence of the carbon-nitrogen single bonds of the isopropyl groups attached to the imine nitrogen. |
The absence of broad absorption bands in the 3500-3200 cm⁻¹ region would confirm the absence of N-H bonds, indicating that the nitrogen atoms are fully substituted, as expected for the N,N'-diisopropyl structure. youtube.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For Butane-2,3-diimine, N,N'-diisopropyl-, with a molecular formula of C₁₀H₂₀N₂, the expected monoisotopic mass is approximately 168.16 Da. acs.org
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. Subsequent fragmentation would likely involve the loss of alkyl groups. Common fragmentation patterns for this compound would include the loss of a methyl group (CH₃•, 15 Da) leading to a fragment at m/z 153, or the loss of an isopropyl group (C₃H₇•, 43 Da) resulting in a fragment at m/z 125. The base peak in the spectrum could correspond to a stable fragment ion.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₁₀H₂₀N₂, the calculated exact mass is 168.1626 Da. An experimental HRMS measurement matching this value would provide strong evidence for the molecular formula of Butane-2,3-diimine, N,N'-diisopropyl-.
Expected Major Mass Fragments for Butane-2,3-diimine, N,N'-diisopropyl-
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Significance |
| 168 | [M]⁺ | [C₁₀H₂₀N₂]⁺ | Molecular ion, confirming the molecular weight. |
| 153 | [M - CH₃]⁺ | [C₉H₁₇N₂]⁺ | Loss of a methyl group. |
| 125 | [M - C₃H₇]⁺ | [C₇H₁₃N₂]⁺ | Loss of an isopropyl group. |
| 84 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | Cleavage of the central C-C bond of the butane backbone. |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation. |
This detailed spectroscopic analysis provides a robust framework for the unequivocal identification and structural confirmation of Butane-2,3-diimine, N,N'-diisopropyl- in a research context.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular properties and reaction pathways. However, specific applications of DFT to Butane-2,3-diimine, N,N'-diisopropyl- are not found in the surveyed literature.
Investigation of Electronic Structures of Butane-2,3-diimine Ligands and their Complexes
No dedicated studies reporting DFT calculations on the electronic structure of Butane-2,3-diimine, N,N'-diisopropyl- or its metallic complexes were identified. Such studies would typically provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds within the molecule. This information is crucial for understanding the ligand's coordination properties and its influence on the catalytic activity of a metal center.
Research on more complex, sterically hindered diimine ligands, such as N,N′-Bis[3,5-bis(2,6-diisopropylphenyl)phenyl]butane-2,3-diimine, has confirmed the planarity of the central butane-2,3-diimine core through crystallographic studies. nih.govnorthwestern.edu This planarity is a key structural feature of the broader class of α-diimine ligands.
Elucidation of Reaction Mechanisms and Transition States in Catalytic Cycles
The elucidation of reaction mechanisms involving diimine complexes is a common application of DFT. These calculations can map out the energy landscape of a catalytic cycle, identifying intermediates and transition states. This allows for a deeper understanding of how the catalyst functions and what factors control its efficiency and selectivity. At present, there are no available studies that apply these methods to catalytic cycles involving Butane-2,3-diimine, N,N'-diisopropyl- .
Prediction of Reactivity and Selectivity in Organic and Organometallic Transformations
DFT calculations are often employed to predict the reactivity and selectivity of catalysts in various chemical transformations. By analyzing the electronic and steric properties of the catalyst and substrates, it is possible to rationalize and predict the outcomes of reactions. The absence of specific DFT studies on Butane-2,3-diimine, N,N'-diisopropyl- means that no such predictive data can be presented.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules. These methods are invaluable for understanding the physical properties and interactions of chemical compounds.
Conformational Analysis and Dynamic Behavior of Diimine Systems
Conformational analysis of flexible molecules like Butane-2,3-diimine, N,N'-diisopropyl- would involve identifying the different spatial arrangements of its atoms (conformers) and their relative energies. This is often done by systematically rotating around single bonds and calculating the energy at each step. While the conformational analysis of n-butane is a classic example in organic chemistry, demonstrating concepts like gauche and anti conformations unacademy.comslideshare.net, a specific analysis for the N,N'-diisopropyl substituted diimine is not available. Such an analysis would be important for understanding how the ligand's shape can influence its coordination to a metal center.
Ligand-Metal Interactions and Steric Environment Mapping
The interaction between a ligand and a metal is fundamental to the properties of a coordination complex. Molecular modeling can be used to visualize and quantify these interactions, including the steric bulk of the ligand around the metal center. This "steric mapping" is crucial for designing catalysts with specific properties. Although the concept is well-established for various diimine complexes, no specific studies providing a steric map or detailed analysis of ligand-metal interactions for Butane-2,3-diimine, N,N'-diisopropyl- were found.
Future Research Directions and Emerging Applications
Rational Design of Novel N,N'-Diisopropyl-Substituted Diimine Architectures
The core structure of N,N'-diisopropyl-butane-2,3-diimine offers a template that can be systematically modified. The rational design of new architectures based on this framework is a key area for future investigation, aiming to fine-tune its properties for specific catalytic challenges.
The performance of α-diimine metal complexes in catalysis is profoundly influenced by the ligand's electronic and steric profile. For late transition metal catalysts, particularly nickel and palladium, the substituents on the nitrogen atoms are critical in defining the catalytic activity, the stability of the complex, and the properties of the resulting products, such as polymer molecular weight and microstructure. nih.govrsc.orgacs.orgrsc.org The isopropyl groups in N,N'-diisopropyl-butane-2,3-diimine provide a specific level of steric bulk that influences the coordination environment of the metal center.
Future research will focus on the concerted tuning of both steric and electronic effects. nih.gov By introducing subtle modifications to the isopropyl groups or the butane (B89635) backbone, researchers can systematically alter the ligand's properties. For example, increasing steric hindrance is known to enhance the rate of oxidative addition in cross-coupling reactions and can lead to the production of higher molecular weight polymers by impeding chain transfer reactions. rsc.orgnih.gov Conversely, modifying the electronic properties, perhaps by incorporating electron-donating or electron-withdrawing groups near the diimine core, can influence the redox potential of the metal center, which is crucial for many catalytic cycles. nih.gov The goal is to develop a library of N,N'-diisopropyl-based diimine ligands where these properties are finely adjustable, allowing for the creation of catalysts optimized for specific transformations.
Table 1: Influence of Ligand Properties on Catalytic Performance
| Property to be Tailored | Design Strategy | Desired Catalytic Enhancement |
| Steric Hindrance | Introduction of bulkier alkyl groups; modification of the diimine backbone. | Increased polymer molecular weight; enhanced selectivity in cross-coupling; stabilization of the metal center. rsc.orgnih.gov |
| Electronic Profile | Incorporation of electron-donating or -withdrawing functional groups. | Modified redox potential of the metal center; enhanced rates of specific catalytic steps (e.g., oxidative addition). nih.gov |
| Ligand Flexibility | Altering the butane backbone to control the "bite angle" of the chelating ligand. | Tuning of catalytic activity and product structure in polymerization. rsc.org |
Development of Chiral Variants for Highly Enantioselective Processes
The synthesis of single-enantiomer chemical compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While the parent N,N'-diisopropyl-butane-2,3-diimine is achiral, its scaffold is an ideal starting point for the development of chiral ligands for asymmetric catalysis. α-Diimines are valuable precursors to chiral 1,2-diamines, which are themselves important chiral auxiliaries and ligands. nih.gov
Future work will involve the synthesis of chiral analogues of N,N'-diisopropyl-butane-2,3-diimine. This can be achieved through several established strategies, such as:
Using Chiral Building Blocks: The condensation reaction to form the diimine can be performed using a chiral diamine or a chiral diketone.
Asymmetric Synthesis: Developing transition metal-catalyzed methods for the asymmetric hydrogenation of the diimine C=N bonds can yield chiral diamines with high enantioselectivity. nih.govacs.org
Modification of the Ligand Scaffold: Attaching chiral auxiliaries to the periphery of the ligand.
Once synthesized, these new chiral diimine ligands can be complexed with various metals (e.g., copper, iridium, palladium) to create catalysts for a wide array of enantioselective reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions like the addition of acetylenes to imines. nih.govthieme-connect.de The development of modular chiral ligands based on this simple diimine structure holds promise for creating highly efficient and selective catalysts. acs.orgenamine.net
Exploration in Underexplored Catalytic Systems
While α-diimine nickel and palladium complexes are renowned for olefin polymerization, their catalytic versatility is likely much broader. A significant future direction is to move beyond this well-established application and explore their potential in other areas of organic synthesis.
There is growing evidence that α-diimine metal complexes can catalyze a variety of important organic transformations. A particularly promising, yet underexplored, area is their use in cross-coupling reactions. For instance, α-diimine nickel and palladium complexes have shown promising results in the Suzuki-Miyaura cross-coupling reaction. nih.gov In this context, the bulky ligand environment can facilitate crucial steps in the catalytic cycle and stabilize the active metal center.
Future research will likely investigate the efficacy of N,N'-diisopropyl-butane-2,3-diimine metal complexes in a range of reactions, including:
Heck and Sonogashira couplings: To form new carbon-carbon bonds.
Buchwald-Hartwig amination: To form carbon-nitrogen bonds.
Hydrogenation and transfer hydrogenation: For the reduction of unsaturated bonds.
Cycloaddition reactions: To construct cyclic molecules.
By systematically screening these catalysts in diverse reaction types, new and potentially more efficient catalytic systems may be discovered, broadening the utility of this ligand class.
The redox-active nature of diimine ligands and their ability to stabilize multiple oxidation states of a coordinated metal make them intriguing candidates for photocatalysis and electrocatalysis. nih.gov These fields leverage light or electrical energy, respectively, to drive chemical reactions, offering sustainable alternatives to traditional thermal methods.
Coordination compounds are increasingly being explored as photocatalysts for applications like water purification and organic synthesis. mdpi.com Rhenium(I) diimine complexes, for example, can exhibit deep red to near-infrared emission, indicating electronic properties suitable for photoredox catalysis. acs.org The N,N'-diisopropyl-butane-2,3-diimine ligand could be used to create novel metal complexes with tailored photophysical and electrochemical properties. Future investigations would focus on:
Developing diimine complexes of metals like ruthenium, iridium, and copper for photoredox applications.
Studying the electron transfer properties of these complexes to understand their potential in electrocatalytic cycles, such as CO₂ reduction or hydrogen evolution.
Evaluating their stability and efficiency under photocatalytic and electrocatalytic conditions.
Integration into Advanced Functional Materials
The well-defined structure and coordinating ability of N,N'-diisopropyl-butane-2,3-diimine make it an excellent building block for the construction of advanced functional materials. This involves moving beyond discrete molecular catalysts to create solid-state materials with emergent properties.
One major avenue of research is the incorporation of diimine ligands into Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal nodes linked by organic ligands. nih.gov By using a functionalized N,N'-diisopropyl-diimine derivative as a linker, it may be possible to create MOFs with tailored pore sizes and chemical environments. rsc.orgfau.de Such materials could have applications in:
Gas Storage and Separation: Selectively adsorbing gases like CO₂ or H₂. rsc.org
Heterogeneous Catalysis: Where the catalytic diimine complex is an integral part of a recyclable, solid-state framework.
Sensing: Designing materials that exhibit a change in properties (e.g., luminescence) upon binding to a specific analyte. researchgate.net
Another key strategy is the heterogenization of homogeneous catalysts . Homogeneous α-diimine catalysts often suffer from issues like difficult separation from the product and limited lifetime. nih.gov By covalently attaching the N,N'-diisopropyl-butane-2,3-diimine ligand (via a functionalized handle) to a solid support like silica, a robust heterogeneous catalyst can be created. This approach improves catalyst recyclability, enhances thermal stability, and can lead to better control over product morphology in polymerization processes, which is crucial for industrial applications. nih.gov
Development of Diimine-Based Polymers and Copolymers
The exploration of Butane-2,3-diimine, N,N'-diisopropyl- as a monomer for polymerization is a promising, yet uninitiated, area of research. Diimine compounds are often utilized as versatile ligands in coordination chemistry, particularly in the field of polymerization catalysis. For instance, various N,N-bis(aryl)butane-2,3-diimine derivatives are known to form highly effective nickel(II) bromide complexes that, upon activation, catalyze the polymerization of ethylene (B1197577) to produce high-molecular-weight polyethylene (B3416737) elastomers. These catalysts allow for the tuning of polymer properties, such as branching density and molecular weight, by modifying the steric and electronic properties of the diimine ligand.
Future research could systematically investigate the polymerization of traditional monomers using catalysts featuring Butane-2,3-diimine, N,N'-diisopropyl- as a ligand. The isopropyl groups on the nitrogen atoms would offer a specific steric profile that could influence catalytic activity and the microstructure of the resulting polymers.
Furthermore, the direct incorporation of the Butane-2,3-diimine, N,N'-diisopropyl- unit into a polymer backbone is an intriguing possibility. This could potentially be achieved through condensation polymerization reactions, although this has not been reported. The resulting polymers would possess a regular arrangement of diimine units, which could impart unique thermal, mechanical, and coordination properties to the material. Copolymers could also be synthesized by incorporating other monomers, leading to a wide range of materials with tunable characteristics.
Table 1: Potential Research Areas for Diimine-Based Polymer Development
| Research Focus | Potential Monomer/Ligand | Polymerization Type | Anticipated Polymer Characteristics |
| Catalysis for Polyolefins | Butane-2,3-diimine, N,N'-diisopropyl- as a ligand for late transition metals | Coordination Polymerization | Tunable branching and molecular weight in polyethylenes and other polyolefins. |
| Novel Homopolymers | Butane-2,3-diimine, N,N'-diisopropyl- as a monomer | Condensation Polymerization | Materials with unique thermal stability and metal-coordinating properties. |
| Functional Copolymers | Butane-2,3-diimine, N,N'-diisopropyl- with various co-monomers | Various Copolymerization Techniques | Tailorable properties for specific applications, such as chemosensors or catalytic supports. |
Application in Supramolecular Chemistry and Nanomaterials
The fields of supramolecular chemistry and nanomaterials represent another significant, yet unexplored, frontier for Butane-2,3-diimine, N,N'-diisopropyl-. The nitrogen atoms of the diimine functionality are capable of participating in non-covalent interactions, such as hydrogen bonding and metal coordination, which are the foundational interactions for the construction of supramolecular assemblies.
Future studies could explore the self-assembly of Butane-2,3-diimine, N,N'-diisopropyl- into well-defined supramolecular structures. By introducing complementary molecules, it may be possible to form intricate architectures like molecular cages, sheets, or helices. The isopropyl substituents would play a crucial role in directing the assembly process through steric hindrance and van der Waals interactions.
In the realm of nanomaterials, this diimine could serve as a stabilizing ligand for metal nanoparticles. The coordination of the diimine to the surface of nanoparticles could prevent aggregation and control their size and shape during synthesis. Moreover, the functional groups of the diimine could be modified to allow for the attachment of other molecules, leading to the development of functionalized nanoparticles for applications in catalysis, sensing, or drug delivery. The synthesis of single-chain polymer nanoparticles (SCNPs) often involves metal catalysts, and diimine complexes could offer a route to such materials.
Table 2: Prospective Applications in Supramolecular Chemistry and Nanomaterials
| Application Area | Role of Butane-2,3-diimine, N,N'-diisopropyl- | Key Interactions | Potential Outcomes |
| Supramolecular Assembly | Building block for self-assembly | Hydrogen bonding, Metal coordination | Formation of discrete molecular architectures and extended networks. |
| Nanoparticle Stabilization | Capping agent or ligand | Coordination to metal surfaces | Control over nanoparticle size, shape, and stability. |
| Functional Nanomaterials | Ligand for functionalization | Covalent modification of the diimine structure | Nanoparticles with tailored surface chemistry for targeted applications. |
Q & A
Q. What are the optimal synthetic routes for preparing Butane-2,3-diimine, N,N'-diisopropyl- with high purity and yield?
The synthesis of N,N'-diisopropylcarbodiimide (a closely related compound) involves a two-step oxidation process using chlorobenzene as a solvent and hydrogen peroxide as an oxidant. Key steps include:
- Reaction of isopropylamine with carbon disulfide to form diisopropyl thiourea.
- Oxidation with hydrogen peroxide in ethyl tert-butyl ether, followed by sulfur removal using sodium sulfide. Yield improvements are achieved by stabilizing the product with potassium carbonate to prevent thermal decomposition . For Butane-2,3-diimine derivatives, analogous protocols may require adjusting reaction stoichiometry or oxidation conditions to accommodate the diimine backbone.
Q. How can X-ray crystallography be utilized to resolve the molecular structure of Butane-2,3-diimine derivatives?
Single-crystal X-ray diffraction is the gold standard. For example, the crystal structure of N,N′-Bis[3,5-bis(2,6-diisopropylphenyl)phenyl]butane-2,3-diimine (C₆₄H₈₀N₂) was solved using SHELX software (specifically SHELXL for refinement). The triclinic crystal system (space group P1) with unit cell parameters a = 8.512 Å, b = 11.513 Å, c = 16.501 Å, and angles α = 101.46°, β = 97.47°, γ = 99.51° was determined. Data collection and refinement workflows should adhere to SHELX guidelines to ensure accuracy .
Advanced Research Questions
Q. What experimental and computational strategies can reconcile discrepancies in spectroscopic data for Butane-2,3-diimine complexes?
Contradictions in NMR or IR spectra may arise from tautomerism or solvent effects. For instance, diimine ligands can exhibit keto-enol tautomerism, altering spectral signatures. To resolve this:
Q. How does steric hindrance from N,N'-diisopropyl groups influence the coordination chemistry of Butane-2,3-diimine ligands?
Bulky isopropyl substituents restrict ligand flexibility and modulate metal-ligand bond angles. In a study of tungsten complexes, non-equivalent guanidinate ligands were observed due to steric strain, as confirmed by X-ray diffraction. This steric effect can reduce catalytic activity in some reactions (e.g., olefin polymerization) but enhance selectivity in others (e.g., asymmetric catalysis). Quantitative analysis using Tolman cone angles or buried volume calculations (%Vbur) is recommended .
Q. What methodologies enable the integration of Butane-2,3-diimine ligands into supramolecular architectures?
Self-assembly strategies include:
- Metal-directed assembly : Utilize labile metal centers (e.g., Zn²⁺ or Cu²⁺) to form coordination polymers.
- Hydrogen bonding : Leverage the diimine NH groups for H-bonding networks, as seen in Schiff base analogs.
- π-π stacking : Design ligands with aromatic substituents to promote stacking interactions. Characterization requires a combination of SC-XRD, PXRD, and BET surface area analysis to confirm topology and porosity .
Methodological Guidance
Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess the thermal stability of Butane-2,3-diimine complexes?
- TGA : Monitor mass loss under inert or oxidative atmospheres to determine decomposition temperatures. For example, diisopropylcarbodiimide derivatives typically degrade above 200°C.
- DSC : Identify phase transitions (e.g., melting or crystallization) and exothermic/endothermic events. Cross-reference with computational thermodynamics (e.g., Gibbs free energy calculations) to correlate stability with molecular structure .
Q. What precautions are critical when handling Butane-2,3-diimine derivatives in air- or moisture-sensitive reactions?
- Use Schlenk lines or gloveboxes for synthesis and purification.
- Employ anhydrous solvents (e.g., THF or toluene) dried over molecular sieves.
- Monitor reactions via <sup>1</sup>H NMR or FTIR to detect hydrolysis byproducts (e.g., urea formation from carbodiimides). Safety protocols must address flammability and toxicity risks, as highlighted in SDS documentation for analogous compounds .
Data Interpretation and Validation
Q. How to validate crystallographic data for Butane-2,3-diimine derivatives using the CIF-checking process?
- Use checkCIF (via the IUCr website) to identify ADDs (Alert Level A/B/C). Common issues include missed symmetry or over-constrained refinement.
- Validate displacement parameters (e.g., Ueq values) to ensure atomic positions are physically reasonable.
- Cross-check with PLATON or OLEX2 for twinning or disorder analysis .
Q. What statistical metrics should be reported in crystallographic studies to ensure reproducibility?
- R1 and wR2 values (ideally < 0.05 and < 0.15, respectively).
- Goodness-of-fit (GOF) close to 1.0.
- Completeness of data (>95% for high-resolution studies).
- CCDC deposition numbers for public access to raw data .
Advanced Characterization Techniques
Q. Can time-resolved spectroscopic methods elucidate the reaction mechanisms of Butane-2,3-diimine ligands in catalysis?
Yes. For example:
- Stopped-flow UV-Vis : Track intermediate formation in sub-second timescales.
- EPR spectroscopy : Detect radical intermediates in redox-active systems.
- Operando XRD/MS : Monitor structural changes during catalytic cycles.
Pair with kinetic modeling (e.g., Eyring or Arrhenius plots) to derive activation parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
